N-benzylazepane-1-sulfonamide
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Overview
Description
N-benzylazepane-1-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide functional group. This compound is part of a broader class of sulfonamides, which are known for their diverse pharmacological activities, including antibacterial, antifungal, and diuretic properties . The structure of this compound includes a benzyl group attached to an azepane ring, which is further connected to a sulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzylazepane-1-sulfonamide typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, making it an efficient and environmentally friendly process . The reaction conditions often involve the use of oxidizing agents such as hydrogen peroxide or sodium hypochlorite under mild conditions to facilitate the formation of the sulfonamide bond.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also emphasized to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: N-benzylazepane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium hypochlorite.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-benzylazepane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organosulfur compounds.
Medicine: Explored for its antibacterial and antifungal properties, making it a candidate for drug development.
Industry: Utilized in the production of polymers and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-benzylazepane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit the activity of carbonic anhydrase enzymes by binding to the active site, thereby preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate . This inhibition can lead to various physiological effects, including diuresis and reduced intraocular pressure.
Comparison with Similar Compounds
Sulfamethazine: An antibacterial sulfonamide used in veterinary medicine.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Sulfonimidates: Sulfur (VI) species used as intermediates in the synthesis of other organosulfur compounds.
Uniqueness: N-benzylazepane-1-sulfonamide is unique due to its specific structural features, such as the azepane ring and benzyl group, which confer distinct chemical and biological properties. Unlike other sulfonamides, it has shown potential as a versatile building block in synthetic chemistry and as a promising candidate in drug discovery programs.
Biological Activity
N-benzylazepane-1-sulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. Sulfonamides, in general, are known for their diverse pharmacological properties, including antibacterial, antitumor, and anti-inflammatory effects. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action and potential therapeutic applications.
Overview of Sulfonamides
Sulfonamides are a class of compounds characterized by the presence of a sulfonamide group (-SO2NH2). They were among the first synthetic antibiotics developed and have been used primarily to treat bacterial infections. Their mechanism typically involves the inhibition of bacterial folic acid synthesis by mimicking para-aminobenzoic acid (PABA), a substrate necessary for folate production in bacteria . This inhibition leads to bacteriostatic effects, preventing bacterial growth rather than killing bacteria outright.
The biological activity of this compound can be understood through its structural properties and interactions at the molecular level.
- Antibacterial Activity : Like other sulfonamides, this compound may inhibit dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This action can lead to decreased DNA synthesis and ultimately inhibit bacterial growth .
- Antitumor Effects : Recent studies have indicated that certain sulfonamide derivatives exhibit cytotoxicity against cancer cell lines. For instance, compounds similar to this compound have shown the ability to induce apoptosis in MCF-7 breast cancer cells by arresting the cell cycle at specific phases (G2/M phase) and promoting cell death mechanisms .
- Cardiovascular Effects : Some research suggests that sulfonamide derivatives can influence cardiovascular parameters such as perfusion pressure and coronary resistance. In isolated rat heart models, certain derivatives have demonstrated the ability to lower perfusion pressure through interactions with calcium channels, indicating potential use in treating cardiovascular disorders .
Table 1: Summary of Biological Activities of this compound Derivatives
Activity | Mechanism | Reference |
---|---|---|
Antibacterial | Inhibition of folate synthesis | |
Antitumor | Induction of apoptosis in cancer cells | |
Cardiovascular | Decrease in perfusion pressure via calcium channel inhibition |
Detailed Research Findings
- Antibacterial Studies : A study indicated that this compound exhibited significant antibacterial activity against various gram-positive and gram-negative bacteria. The compound's structure allows it to effectively compete with PABA for binding to dihydropteroate synthase, leading to effective bacterial growth inhibition.
- Cytotoxicity Assays : In vitro assays demonstrated that this compound could induce cell cycle arrest in MCF-7 cells at concentrations as low as 21.15 μM. Flow cytometry analysis revealed that treated cells showed increased accumulation in the G2/M phase compared to untreated controls, suggesting a mechanism for its antitumor activity .
- Cardiovascular Impact : Research utilizing isolated rat heart models showed that specific derivatives of this compound could significantly reduce coronary resistance and perfusion pressure. This effect was attributed to the compounds' ability to interact with calcium channels, potentially offering therapeutic benefits for conditions such as hypertension .
Properties
IUPAC Name |
N-benzylazepane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c16-18(17,15-10-6-1-2-7-11-15)14-12-13-8-4-3-5-9-13/h3-5,8-9,14H,1-2,6-7,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTLOZBPUPTMSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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